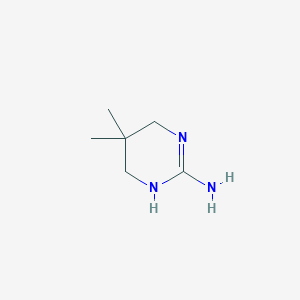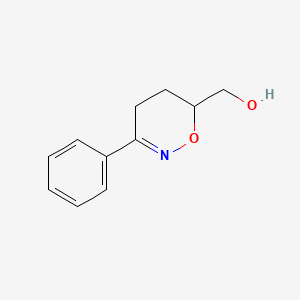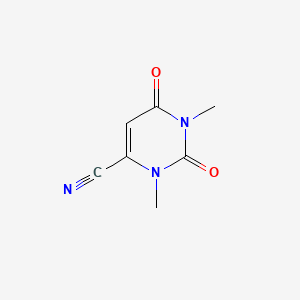
4-Methylpyridine-D7
Overview
Description
4-Methylpyridine-D7, also known as heptadeutero-4-methylpyridine, is a deuterated form of 4-methylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6D7N, and it is commonly used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
4-Methylpyridine-D7 is a deuterated derivative of 4-Methylpyridine
Mode of Action
It is known that it can be used for metabolic studies and isotopic labeling experiments . This suggests that it interacts with its targets in a way that allows it to be tracked and analyzed in biological systems, revealing biochemical reaction mechanisms and pathways .
Pharmacokinetics
As a deuterated compound, it is likely to have similar pharmacokinetic properties to its non-deuterated counterpart, 4-methylpyridine
Result of Action
Its use in metabolic studies and isotopic labeling experiments suggests that it can be used to track and analyze the metabolic dynamics of compounds in biological systems . This can reveal the mechanisms and pathways of biochemical reactions .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
KM-4 can completely consume 4-Methylpyridine-D7 in aquatic solutions within 24 hours
Cellular Effects
The cellular effects of this compound are largely unexplored. Given its consumption by Arthrobacter sp. KM-4 , it’s likely that this compound influences cellular function within this organism. The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine-D7 can be synthesized through the deuteration of 4-methylpyridine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In industrial settings, the production of this compound involves the same catalytic exchange process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid-D7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to 4-methylpiperidine-D7 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other functional groups using reagents like sodium amide (NaNH2) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid-D7.
Reduction: 4-Methylpiperidine-D7.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
4-Methylpyridine-D7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Comparison with Similar Compounds
4-Methylpyridine-D7 can be compared with other deuterated and non-deuterated pyridine derivatives:
4-Methylpyridine: The non-deuterated analog, which has similar chemical properties but lacks the unique benefits of deuteration.
2-Methylpyridine-D7: Another deuterated pyridine derivative with the methyl group at the 2-position, exhibiting different reactivity and applications.
3-Methylpyridine-D7: Similar to this compound but with the methyl group at the 3-position, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct advantages in research and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Uracil,[5,6-3H]](/img/structure/B1641934.png)




